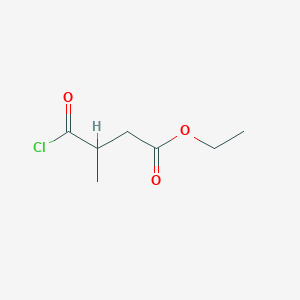
Ethyl 4-chloro-3-methyl-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of butanoic acid and is characterized by the presence of a chloro group, a methyl group, and an ester functional group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be synthesized through several methods. One common method involves the alkylation of ethyl acetoacetate with 1-chloro-2-methylpropane in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-chloro-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-methyl-4-oxobutanoate involves its interaction with various molecular targets and pathways. For example, in reduction reactions, the compound acts as a substrate for reductase enzymes, which catalyze the conversion of the keto group to a hydroxyl group. The presence of the chloro group can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Ethyl 4-chloro-3-methyl-4-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the chloro and methyl groups.
Methyl 4-chloro-3-oxobutanoate: Similar but has a methyl ester instead of an ethyl ester.
Ethyl 4-chloro-3-oxobutanoate: Similar but lacks the methyl group.
The presence of the chloro and methyl groups in this compound makes it unique and can influence its reactivity and applications in various chemical reactions.
Properties
CAS No. |
65959-41-3 |
|---|---|
Molecular Formula |
C7H11ClO3 |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
ethyl 4-chloro-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-3-11-6(9)4-5(2)7(8)10/h5H,3-4H2,1-2H3 |
InChI Key |
RZWQCMODYQBRMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















